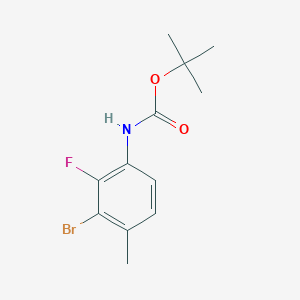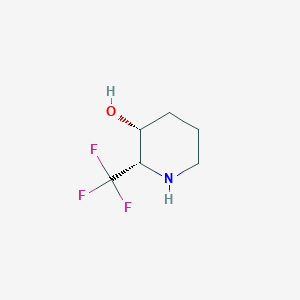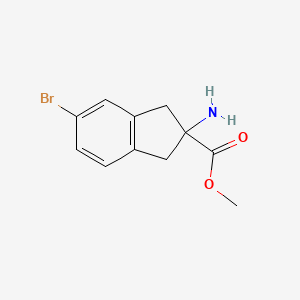
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a bromophenyl group, and an ethyl carbamate moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with (S)-(1-(3-bromophenyl)ethyl)amine under basic conditions. The reaction typically proceeds as follows:
- Dissolve (S)-(1-(3-bromophenyl)ethyl)amine in an organic solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of this compound derivatives.
Reduction: Formation of benzyl (S)-(1-phenylethyl)carbamate.
Substitution: Formation of substituted this compound derivatives.
科学的研究の応用
Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate involves its role as a protecting group for amines. The benzyl carbamate moiety can be selectively removed under specific conditions, allowing for the controlled release of the amine group. This selective deprotection is crucial in multi-step organic synthesis, particularly in the synthesis of peptides and other complex molecules.
類似化合物との比較
Benzyl carbamate: A simpler carbamate with similar protecting group properties.
t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed under basic conditions.
Uniqueness: Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate is unique due to the presence of the bromophenyl group, which can undergo further functionalization. This makes it a versatile intermediate in organic synthesis, offering additional reactivity compared to simpler carbamates.
特性
分子式 |
C16H16BrNO2 |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
benzyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m0/s1 |
InChIキー |
WUKNNBIUNQMMQF-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



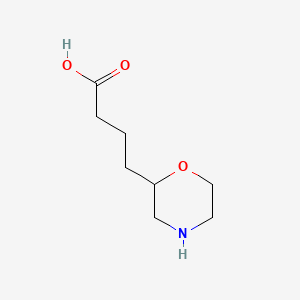

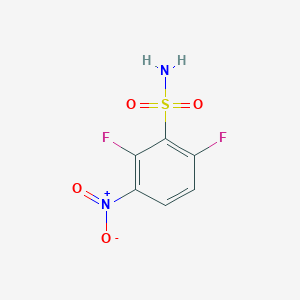
![1-[2-(Furan-3-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13504295.png)
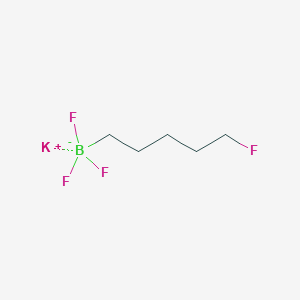
![7-Chloro-5-methylfuro[2,3-c]pyridine](/img/structure/B13504299.png)

![methyl({[(2S)-oxetan-2-yl]methyl})amine](/img/structure/B13504328.png)
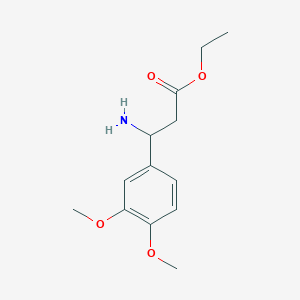
![2-Oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13504351.png)
